molecular formula C19H26ClNO B1211148 3-Phenoxybenzyltriethylammonium CAS No. 56562-66-4

3-Phenoxybenzyltriethylammonium

Cat. No. B1211148
Key on ui cas rn: 56562-66-4
M. Wt: 319.9 g/mol
InChI Key: LDFPTHJERYPPKM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US03969393

Procedure details

18.2 g of the chlorinated product of m-tolylphenyl ether containing 13.2 g of 3-phenoxybenzyl chloride was treated with a solution of 9.1 g of triethylamine in 60 ml of benzene in the same manner as described in Example 1. Thus, 17.8 g of colorless, needle-like 3-phenoxybenzyl triethyl ammonium chloride was obtained (hygroscopic, no clear m.p.).
[Compound]
Name
chlorinated product
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
m-tolylphenyl ether
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1[C:7]1[CH:8]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]3C=CC=CC=3C)[CH:15]=2)[CH:10]=[CH:11][CH:12]=1.O(C1C=C(C=CC=1)C[Cl:39])C1C=CC=CC=1.[CH2:43]([N:45]([CH2:48][CH3:49])[CH2:46][CH3:47])[CH3:44]>C1C=CC=CC=1>[Cl-:39].[O:13]([C:14]1[CH:15]=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH2:20][N+:45]([CH2:48][CH3:49])([CH2:46][CH3:47])[CH2:43][CH3:44])[C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][CH:10]=1 |f:4.5|

Inputs

Step One
Name
chlorinated product
Quantity
18.2 g
Type
reactant
Smiles
Name
m-tolylphenyl ether
Quantity
13.2 g
Type
reactant
Smiles
C1(=C(C=CC=C1)C=1C=C(C=CC1)OC1=CC(=CC=C1)C1=C(C=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].O(C1=CC=CC=C1)C=1C=C(C[N+](CC)(CC)CC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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